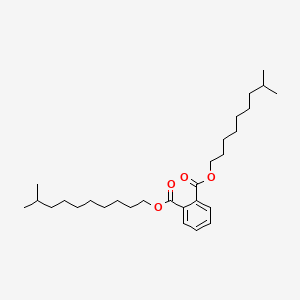
Isodecyl isoundecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodecyl isoundecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer to enhance the flexibility and durability of plastic products . It is derived from the esterification of phthalic acid with isomeric decyl alcohols . This compound is commonly found in various consumer products, including plastic coatings, furnishings, and food wrappers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isodecyl isoundecyl phthalate is synthesized through the esterification of phthalic acid with isomeric decyl alcohols . The reaction typically involves heating phthalic acid with isodecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in continuous reactors where phthalic acid and isodecyl alcohol are continuously fed into the reactor along with the acid catalyst . The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isodecyl isoundecyl phthalate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Phthalic acid and isodecyl alcohol.
Oxidation: Mono-hydroxy and mono-oxo derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Isodecyl isoundecyl phthalate has several scientific research applications:
Mechanism of Action
Isodecyl isoundecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness . At the molecular level, it can interfere with endocrine pathways, potentially leading to endocrine disruption . The compound and its metabolites can bind to nuclear receptors, affecting hormone synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate (DINP): Another high-molecular-weight phthalate used as a plasticizer.
Diisodecyl phthalate (DIDP): Similar in structure and function to isodecyl isoundecyl phthalate.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications.
Uniqueness
This compound is unique due to its specific isomeric structure, which provides distinct physical and chemical properties compared to other phthalates . Its high molecular weight and specific esterification process make it particularly effective as a plasticizer in various industrial applications .
Properties
CAS No. |
94979-22-3 |
|---|---|
Molecular Formula |
C29H48O4 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-O-(9-methyldecyl) 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-24(2)18-12-8-5-6-10-16-22-32-28(30)26-20-14-15-21-27(26)29(31)33-23-17-11-7-9-13-19-25(3)4/h14-15,20-21,24-25H,5-13,16-19,22-23H2,1-4H3 |
InChI Key |
JDIWRCVIEKCANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


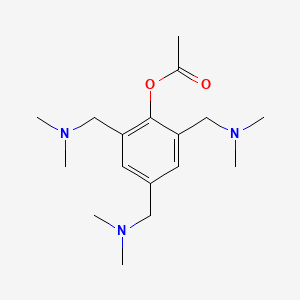
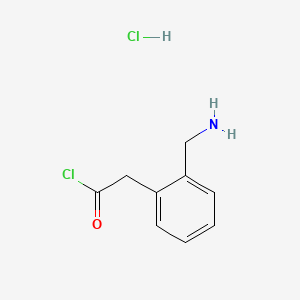

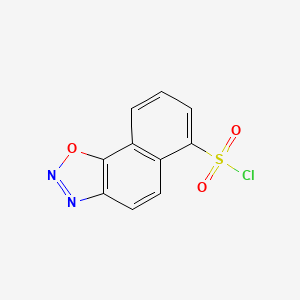
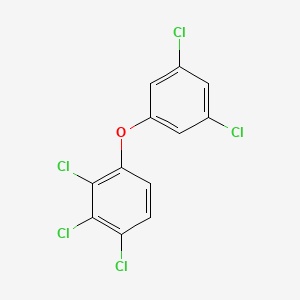

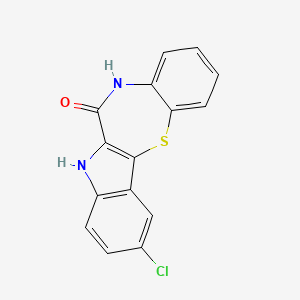
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)

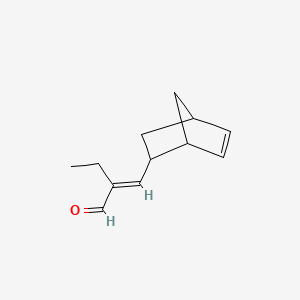
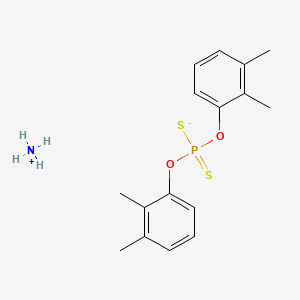
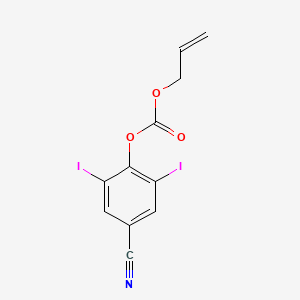

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
